molecular formula C11H8N2O B2614801 Pyridin-2-yl(pyridin-4-yl)methanone CAS No. 56970-92-4

Pyridin-2-yl(pyridin-4-yl)methanone

Cat. No.: B2614801
CAS No.: 56970-92-4
M. Wt: 184.198
InChI Key: PAMJMJCMSLYAJU-UHFFFAOYSA-N
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Description

Pyridin-2-yl(pyridin-4-yl)methanone is an aromatic ketone that features two pyridine rings connected by a methanone group

Mechanism of Action

Target of Action

Pyridin-2-yl(pyridin-4-yl)methanone is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for regulating a variety of cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

The interaction of this compound with its protein kinase targets results in the inhibition of these enzymes . This inhibition occurs due to the compound’s ability to bind to the active site of the kinase, thereby preventing the enzyme from phosphorylating its substrates .

Biochemical Pathways

The inhibition of protein kinases by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell division and signal transduction . The downstream effects of this inhibition can lead to the arrest of cell division and the disruption of signal transduction pathways, which can ultimately result in cell death .

Pharmacokinetics

The bioavailability of the compound is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinase activity. This can lead to the disruption of cellular processes regulated by these enzymes, including cell division and signal transduction . At the cellular level, this can result in cell cycle arrest and apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing pyridin-2-yl(pyridin-4-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method uses water as the sole oxygen source and operates under mild conditions, making it environmentally friendly . The reaction proceeds through the direct oxidation of Csp3-H bonds, resulting in moderate to good yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(pyridin-4-yl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of pyridin-2-yl-methanes is this compound itself . Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-2-yl(pyridin-4-yl)methanone is unique due to its specific arrangement of pyridine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in pharmaceuticals and materials science .

Properties

IUPAC Name

pyridin-2-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMJMJCMSLYAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-92-4
Record name 2-Pyridinyl(4-pyridinyl)methanone
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